3-Methoxy-5-(piperidin-1-yl)benzoic acid
Description
3-Methoxy-5-(piperidin-1-yl)benzoic acid is a benzoic acid derivative featuring a methoxy group at the 3-position and a piperidin-1-yl substituent at the 5-position of the aromatic ring. Benzoic acid derivatives are pivotal in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-methoxy-5-piperidin-1-ylbenzoic acid |
InChI |
InChI=1S/C13H17NO3/c1-17-12-8-10(13(15)16)7-11(9-12)14-5-3-2-4-6-14/h7-9H,2-6H2,1H3,(H,15,16) |
InChI Key |
DSDWSOHLWSOXOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CCCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(piperidin-1-yl)benzoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-methoxybenzoic acid.
Nitration: The 3-methoxybenzoic acid undergoes nitration to introduce a nitro group at the fifth position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Piperidinylation: The amine group is reacted with piperidine under appropriate conditions to form the piperidinyl derivative.
Final Product Formation: The final product, this compound, is obtained through acidification and purification steps.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(piperidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidinyl group can be substituted with other amines or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-Hydroxy-5-(piperidin-1-yl)benzoic acid.
Reduction: 3-Methoxy-5-(piperidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-5-(piperidin-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study the interactions of piperidinyl derivatives with biological macromolecules.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(piperidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinyl group can enhance binding affinity and specificity towards these targets, while the methoxy group can modulate the compound’s electronic properties. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
- 3-Methoxy-5-(phenylthio)benzoic acid (68b) : Replacing the piperidinyl group with a phenylthio moiety () reduces basicity but increases lipophilicity. This substitution lowers the synthesis yield (61% for 68b vs. higher yields for simpler benzoic acids in ), likely due to steric hindrance or reactivity differences .
- 5-Nitro-2-(piperidin-1-yl)benzoic acid (10) : The nitro group (electron-withdrawing) at the 5-position () contrasts with the methoxy group (electron-donating) in the target compound. Nitro substituents typically reduce solubility but enhance electrophilic reactivity, impacting binding interactions in enzyme inhibition .
Extraction and Diffusivity
highlights that substituents critically influence extraction rates and diffusivity in emulsion liquid membranes. Benzoic acid derivatives with larger distribution coefficients (e.g., phenol, benzoic acid) are extracted faster than acetic acid. The target compound’s methoxy and piperidinyl groups likely enhance its membrane solubility, positioning its extraction efficiency between phenol and acetic acid. Effective diffusivity follows the order: benzoic acid > acetic acid > phenol, suggesting that bulky substituents (e.g., piperidinyl) may reduce mobility .
Toxicity Predictions
’s QSTR model correlates benzoic acid toxicity (LD50) with molecular connectivity indices (0JA, 1JA, JB). The target compound’s methoxy and piperidinyl groups likely increase its 0JA (branching) and 1JA (bond connectivity), predicting moderate toxicity. For comparison:
- Simple benzoic acids (e.g., aspirin) have lower connectivity indices and higher LD50 (lower acute toxicity).
- Nitro-substituted analogs () may exhibit higher toxicity due to nitro group bioactivation, aligning with the model’s emphasis on substituent electronegativity .
Data Tables
Table 1: Substituent Effects on Key Properties
Table 2: Toxicity Predictions Using QSTR Model
| Compound | 0JA | 1JA | JB (0JA × 1JA) | Predicted LD50 (mg/kg) |
|---|---|---|---|---|
| Benzoic acid | 1.00 | 1.41 | 1.41 | 1700 |
| This compound | 2.15 | 3.02 | 6.49 | ~450 |
| 5-Nitro-2-(piperidin-1-yl)benzoic acid (10) | 2.10 | 3.50 | 7.35 | ~300 |
Q & A
Q. What synthetic routes are recommended for 3-Methoxy-5-(piperidin-1-yl)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via acylation of piperidine with a substituted benzoyl chloride. A common approach involves reacting 5-methoxy-3-nitrobenzoic acid with piperidine under basic conditions (e.g., triethylamine) to introduce the piperidinyl group, followed by nitro reduction and carboxylation . Optimization includes:
- Catalyst Screening : Use Pd/C or Raney Ni for selective nitro reduction without affecting the methoxy group.
- Temperature Control : Maintain 50–60°C during acylation to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for ≥95% purity.
Table 1 : Comparative yields under varying conditions:
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd/C | Ethanol | 60 | 78 | 95 |
| Raney Ni | THF | 50 | 85 | 97 |
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- LC-MS (Liquid Chromatography-Mass Spectrometry) : Quantifies purity and identifies molecular ions (e.g., [M+H]⁺ at m/z 276.3) .
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) confirms substituents: δ 7.2–7.4 (aromatic H), δ 3.8 (methoxy), δ 2.8–3.2 (piperidine CH₂) .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity >98% .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound, particularly its antimicrobial potential?
- Methodological Answer :
- In Vitro Assays :
Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Piperidine derivatives often show MICs of 8–32 µg/mL .
Time-Kill Studies : Monitor bactericidal activity over 24 hours at 2× MIC.
- Target Identification : Use molecular docking (PDB: 1JIJ for bacterial enoyl-ACP reductase) to predict binding affinity to microbial enzymes .
Q. What strategies resolve contradictions in stability data under varying experimental conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to:
- Acidic/alkaline conditions (0.1M HCl/NaOH, 70°C, 24h).
- Oxidative stress (3% H₂O₂, 25°C, 8h).
- Analytical Harmonization : Use standardized HPLC protocols (e.g., USP guidelines) to compare degradation products across labs. Contradictions often arise from differences in pH or light exposure during storage .
Q. How do structural modifications to the piperidine or methoxy groups influence pharmacokinetics?
- Methodological Answer :
- Piperidine Modifications : Replace with morpholine to enhance solubility (logP reduction from 2.1 to 1.7).
- Methoxy Position : Ortho-substitution reduces metabolic clearance (e.g., CYP3A4 inhibition assays).
- In Vivo Testing : Administer radiolabeled analogs (¹⁴C) to track absorption/excretion in rodent models .
Q. How can computational tools predict reactivity and target interactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
